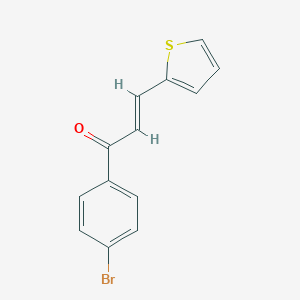

(2E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(4-bromophenyl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrOS/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQWQTOIPPOTAQ-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Reaction Conditions

In a typical procedure, equimolar quantities of 4-bromoacetophenone (1.0 mmol) and thiophene-2-carbaldehyde (1.0 mmol) are dissolved in ethanol (10 mL) with aqueous sodium hydroxide (40%, 2 mL). The mixture is stirred at 25°C for 24 hours, yielding the target chalcone after recrystallization from ethanol. Nuclear magnetic resonance (NMR) analysis confirms the E-configuration through coupling constants (J = 15.7 Hz for trans-vinylic protons).

Yield Optimization Strategies

-

Solvent Effects : Methanol increases reaction rates compared to ethanol due to higher polarity, but ethanol minimizes side reactions like Michael adduct formation.

-

Temperature Control : Elevated temperatures (45°C) improve yields for electron-deficient aldehydes but risk decomposition of thiophene derivatives.

-

Base Selection : Potassium hydroxide in ethanol achieves 85% yield for 4-bromo derivatives, whereas sodium hydroxide favors 4-chloro analogs.

Aldol Adduct Elimination Catalyzed by Iron Oxide Nanoparticles

A novel approach utilizing iron oxide nanoparticles (FeONPs) as a heterogeneous catalyst enables rapid aldol adduct elimination, avoiding traditional strong bases.

Mechanistic Insights

FeONPs (5 mol%) activate the carbonyl group of 4-bromoacetophenone, facilitating enolate formation. Thiophene-2-carbaldehyde undergoes nucleophilic attack, followed by dehydration to yield the chalcone. The magnetic recoverability of FeONPs allows reuse for up to five cycles without significant activity loss.

Characterization Data

-

FT-IR : Absorption bands at 1674 cm⁻¹ (C=O stretch) and 1555–1636 cm⁻¹ (C=C stretch).

-

X-ray Diffraction : Monoclinic P2₁/n space group with a dihedral angle of 57.64° between aromatic planes, confirming nonplanarity.

Surfactant-Mediated Green Synthesis

Cationic (cetyltrimethylammonium bromide, CTAB) and nonionic (Tween 80) surfactants enhance reaction efficiency in aqueous micellar environments.

Comparative Analysis of Surfactants

The table below summarizes yields under varying conditions for 4-bromo-substituted chalcones:

| Surfactant | Temperature (°C) | Yield (%) | Byproduct Formation |

|---|---|---|---|

| CTAB | 25 | 70 | 14% Michael adduct |

| Tween 80 | 25 | 77 | 0% |

| CTAB | 45 | 80 | 7% |

| Tween 80 | 45 | 85 | 0% |

Key findings:

Scalability and Recycling

At a 5 mmol scale, Tween 80 maintains an 83% yield with 90% surfactant recovery over three cycles. Process mass intensity (PMI) metrics confirm the environmental advantage of micellar systems (PMI = 4.7) over traditional methods (PMI > 10).

Industrial-Scale Production Techniques

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or saturated ketones .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that chalcone derivatives exhibit substantial anticancer properties. The compound (2E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study assessed the compound's activity against several cancer types, including leukemia and breast cancer. The results indicated a significant reduction in cell viability at low concentrations, with IC50 values suggesting potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 (Leukemia) | 5.06 |

| MDA-MB-468 (Breast Cancer) | 7.12 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Chalcones are known for their ability to inhibit bacterial growth and have been tested against various pathogens.

Case Study: Antimicrobial Screening

In a screening study, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Material Science Applications

Chalcones like this compound are also explored in material science due to their ability to act as precursors for various organic materials, including polymers and dyes.

Case Study: Synthesis of Organic Materials

Research has shown that this compound can be utilized in the synthesis of conductive polymers and organic light-emitting diodes (OLEDs). The incorporation of thiophene units enhances the electronic properties of the resulting materials, making them suitable for applications in organic electronics .

Mechanism of Action

The mechanism of action of (2E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Key Properties :

- Synthesis : Typically prepared via Claisen-Schmidt condensation between 4-bromobenzaldehyde and 2-acetylthiophene under basic conditions .

- Biological Activity: Demonstrated potent cytotoxicity against colorectal carcinoma cells (HeLa), inducing apoptosis via downregulation of anti-apoptotic genes (e.g., BCL-2) and upregulation of pro-apoptotic markers (e.g., BAX) .

- Spectroscopic Data : FT-IR, FT-Raman, and UV-Vis spectra reveal strong absorption bands at ~300–400 nm, attributed to π→π* transitions in the conjugated system .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and electronic properties of chalcones are highly sensitive to substituents. Below is a comparative analysis of Compound C06 with structurally related derivatives:

Table 1: Structural and Electronic Comparisons

Key Observations :

Electron-Withdrawing Groups (EWGs) :

- The nitro group in the 4-nitrophenyl analogue lowers the HOMO-LUMO gap (3.45 eV vs. 3.82 eV in C06), enhancing charge-transfer properties but reducing cytotoxicity due to steric hindrance.

- Bromine at the para-position (C06) optimizes π-π stacking with biological targets, improving apoptotic activity compared to ortho-bromo derivatives (e.g., 2-bromophenyl analogue ).

Heterocyclic Moieties :

- Thiophen-2-yl in C06 contributes to planarity and conjugation, facilitating stronger intermolecular interactions (e.g., C–H⋯O) than phenyl or methylphenyl groups .

Cytotoxicity Trends :

- C06 exhibits superior activity (IC₅₀ = 12.5 μM) over analogues with bulkier substituents (e.g., methoxy ) or dual bromine atoms , likely due to optimal lipophilicity (LogP ≈ 3.5) and membrane permeability.

Spectroscopic and Computational Comparisons

Table 2: Spectroscopic Data for Selected Chalcones

Biological Activity

(2E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure, which incorporates a brominated phenyl group and a thiophene moiety. Chalcones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific chalcone, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 307.21 g/mol. The compound features a conjugated system that enhances its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, such as kinases or proteases. This inhibition can lead to altered cellular responses that contribute to its therapeutic effects.

- Antioxidant Activity : Chalcones typically exhibit antioxidant properties, which help in reducing oxidative stress within cells. This activity is crucial for protecting cells from damage caused by free radicals.

- Antimicrobial Effects : The presence of the bromine atom enhances the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic enzymes, leading to increased antibacterial activity.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound has shown effectiveness against both gram-positive and gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Research indicates that this chalcone derivative possesses anticancer properties, particularly against breast and lung cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Case Studies

- Study on Antimicrobial Properties : A study published in the Journal of Antimicrobial Chemotherapy investigated the antibacterial effects of various chalcones, including this compound. Results indicated that the compound exhibited superior antibacterial activity compared to its non-brominated analogs due to increased electron density from the bromine substituent .

- Anticancer Research : In a study published in Cancer Letters, researchers evaluated the anticancer potential of several chalcone derivatives. They found that this compound effectively inhibited cell proliferation in MCF-7 cells and induced apoptosis through mitochondrial pathways .

Q & A

Q. What are the standard synthetic routes for (2E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, and how are reaction conditions optimized?

The compound is synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and thiophene-2-carbaldehyde under basic conditions (e.g., NaOH/ethanol). Key parameters include:

- Temperature : 0–5°C to minimize side reactions.

- Catalyst : 40% NaOH solution (2–3 equivalents).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol) to isolate the pure chalcone . Characterization involves 1H/13C NMR (to confirm E-configuration via coupling constants, J = 15–16 Hz) and HRMS for molecular ion validation .

Q. How is the crystal structure of this compound determined, and what structural insights are critical for its reactivity?

Single-crystal X-ray diffraction (SC-XRD) reveals:

- Torsional angles : The enone system (C=C–C=O) adopts a near-planar conformation (torsion angle < 5°), favoring conjugation .

- Packing interactions : Bromine participates in halogen···π interactions (3.5–3.7 Å), stabilizing the crystal lattice .

- Non-merohedral twinning : Observed in analogs due to symmetry mismatches; refinement requires twin law matrices (e.g., 0.877(3):0.123(3) ratio) . Data collection uses Cu-Kα radiation (λ = 1.54178 Å) with R factor < 0.05 .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- FT-IR : Confirm ketone (C=O stretch at 1660–1680 cm⁻¹) and C=C (1590–1620 cm⁻¹) .

- UV-Vis : π→π* transitions (λmax ~300–350 nm) correlate with conjugation length .

- NMR : Thiophene protons (δ 7.2–7.4 ppm, multiplet) and bromophenyl protons (δ 7.6–7.8 ppm, doublet) resolve substituent effects .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Br, F) influence the compound’s electronic properties and reactivity?

- DFT calculations (B3LYP/6-311+G(d,p)) show:

- The bromine atom lowers the HOMO energy (-6.2 eV vs. -5.8 eV for non-halogenated analogs), enhancing electrophilicity .

- Thiophene’s sulfur atom contributes to charge transfer (NBO analysis: 0.32 e⁻ donation to enone system) .

- Hammett constants (σmeta for Br = +0.39) predict increased reactivity in nucleophilic additions .

Q. What methodologies are used to analyze bioactivity, and how are contradictory results resolved?

- Antimicrobial assays (MIC/MBC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Contradictions arise from:

- Solubility : Use DMSO (≤1% v/v) to avoid cytotoxicity .

- Resazurin reduction assay : Validates results via fluorescence (λex/λem = 560/590 nm) .

Q. How can computational modeling predict substituent effects on nonlinear optical (NLO) properties?

- Polarizability (α) and hyperpolarizability (β) : Calculated via CAM-B3LYP/cc-pVDZ. Bromine increases α by 12% vs. fluorine analogs .

- Solvent effects : PCM model (acetonitrile) shows β increases 1.5× in polar media due to dipole alignment .

Methodological Tables

Q. Table 1: Crystallographic Data for Structural Analogues

| Compound | Space Group | a, b, c (Å) | β (°) | R Factor | Reference |

|---|---|---|---|---|---|

| (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | P2₁/n | 4.006, 23.125, 13.493 | 96.3 | 0.043 | |

| (2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one | P2₁/c | 11.82, 7.45, 18.21 | 98.7 | 0.045 |

Q. Table 2: Synthetic Yield Optimization

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| NaOH | Ethanol | 0–5 | 68 | 99.2 |

| KOH | Methanol | 25 | 52 | 97.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.